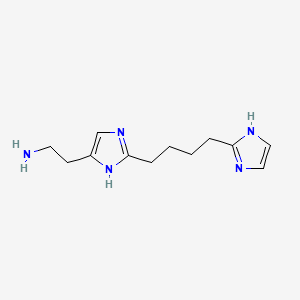
2-(2-(4-(1H-imidazol-2-yl)butyl)-3H-imidazol-4-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(4-(1H-imidazol-2-yl)butyl)-3H-imidazol-4-yl)ethanamine is a complex organic compound featuring two imidazole rings. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(1H-imidazol-2-yl)butyl)-3H-imidazol-4-yl)ethanamine typically involves multi-step reactions starting from simpler imidazole derivatives. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of imidazole derivatives often employs multi-component reactions, such as the Van Leusen, Debus-Radziszewski, Marckwald, and Wallach methods . These methods involve the condensation of 1,2-diketones, ammonium acetate, aldehydes, and anilines using various catalysts under green chemistry conditions .
化学反応の分析
Types of Reactions
2-(2-(4-(1H-imidazol-2-yl)butyl)-3H-imidazol-4-yl)ethanamine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole rings.
Common Reagents and Conditions
The compound reacts with a variety of reagents under different conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of metal catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with altered functional groups .
科学的研究の応用
2-(2-(4-(1H-imidazol-2-yl)butyl)-3H-imidazol-4-yl)ethanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 2-(2-(4-(1H-imidazol-2-yl)butyl)-3H-imidazol-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the target site .
類似化合物との比較
Similar Compounds
- 2-(1H-Imidazol-2-yl)ethanamine dihydrochloride
- (1S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine
- 1-benzyl-2-aryl-1H-benzo[d]imidazole derivatives
Uniqueness
2-(2-(4-(1H-imidazol-2-yl)butyl)-3H-imidazol-4-yl)ethanamine is unique due to its dual imidazole rings, which confer distinct chemical properties and reactivity. This structural feature allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications .
特性
CAS番号 |
106927-15-5 |
|---|---|
分子式 |
C12H19N5 |
分子量 |
233.31 g/mol |
IUPAC名 |
2-[2-[4-(1H-imidazol-2-yl)butyl]-1H-imidazol-5-yl]ethanamine |
InChI |
InChI=1S/C12H19N5/c13-6-5-10-9-16-12(17-10)4-2-1-3-11-14-7-8-15-11/h7-9H,1-6,13H2,(H,14,15)(H,16,17) |
InChIキー |
NASSGIHCKGUSRT-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N1)CCCCC2=NC=C(N2)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole](/img/structure/B14317783.png)
![Phenol, 2-[(2-aminoethyl)thio]-](/img/structure/B14317799.png)
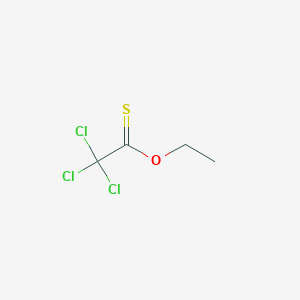
![4-(3-Hydroxypropyl)-4'-pentyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14317811.png)
![2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol](/img/structure/B14317813.png)
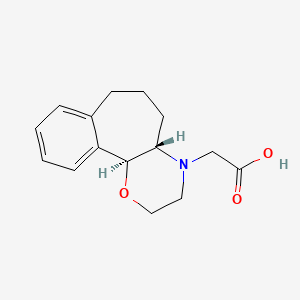
silanol](/img/structure/B14317819.png)
![2-(4-tert-Butylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14317830.png)
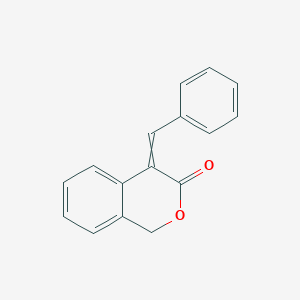
![2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride](/img/structure/B14317841.png)
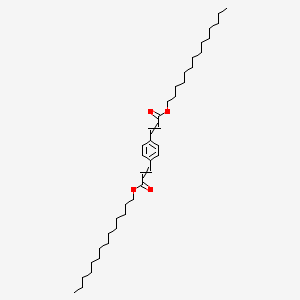
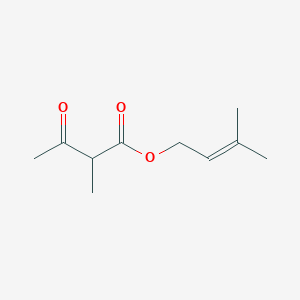
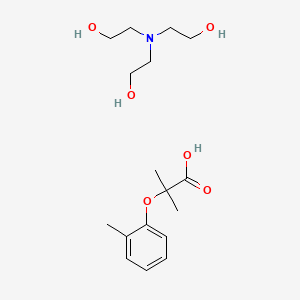
![2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14317866.png)
